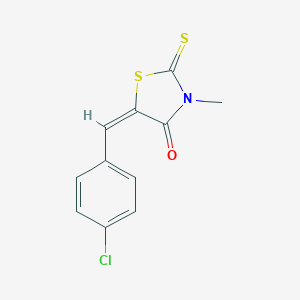

5-(p-Chlorobenzylidene)-3-methylrhodanine

Description

Contextual Background of Rhodanine (B49660) Heterocycles

Rhodanine, a five-membered heterocyclic compound, serves as a foundational scaffold in the synthesis of a wide array of derivatives. ontosight.aisci-hub.se This core structure, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a versatile building block that allows for chemical modifications at several positions, leading to a diverse library of compounds with varied physicochemical properties and biological functions. nih.govnih.gov The rhodanine scaffold itself is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a broad range of biological activities. sci-hub.senih.gov

Significance of Rhodanine Derivatives in Medicinal Chemistry and Drug Discovery

The importance of rhodanine derivatives in drug discovery is underscored by their wide spectrum of pharmacological activities. ontosight.ainih.gov These compounds have been investigated for their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. sci-hub.setandfonline.com The ability of the rhodanine core to be readily functionalized allows medicinal chemists to fine-tune the properties of the resulting molecules to enhance their potency and selectivity for specific biological targets. nih.gov This adaptability has made the rhodanine scaffold a frequent starting point in high-throughput screening campaigns aimed at identifying new drug candidates. researchgate.net The clinical success of epalrestat, a rhodanine-containing drug used for the treatment of diabetic neuropathy, has further solidified the standing of this heterocyclic system in pharmaceutical research. nih.govencyclopedia.pub

Specific Focus on 5-(p-Chlorobenzylidene)-3-methylrhodanine within the Rhodanine Scaffold

Among the vast number of rhodanine derivatives, this compound has attracted particular interest. ontosight.ai This specific compound features a p-chlorobenzylidene group at the 5-position and a methyl group at the 3-position of the rhodanine ring. ontosight.ai These substitutions are not arbitrary; they are the result of targeted synthetic efforts to explore how different functional groups influence the molecule's biological profile. The presence of the chlorine atom on the benzylidene ring and the methyl group on the nitrogen atom of the rhodanine core are key determinants of its chemical reactivity and its interaction with biological macromolecules. ontosight.ai

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogues has followed several promising trajectories. A primary area of investigation has been its potential as an antimicrobial and anticancer agent. ontosight.ai Studies have explored its efficacy against various bacterial strains and cancer cell lines. ontosight.aitandfonline.com Furthermore, researchers are actively investigating the structure-activity relationships (SAR) of this compound. By synthesizing and testing a variety of analogues with modifications to the benzylidene ring and the N-3 substituent, scientists aim to identify the key structural features responsible for its biological activity and to develop new derivatives with enhanced therapeutic properties. nih.govnih.gov This ongoing research continues to shed light on the mechanisms of action and the potential for developing clinically useful drugs based on the this compound scaffold.

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRYJAAWKRWXCV-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23517-83-1 | |

| Record name | Rhodanine, 5-(p-chlorobenzylidene)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Rhodanine (B49660) Derivatives

The construction of the rhodanine scaffold and its subsequent derivatization can be achieved through several established synthetic methodologies. These methods offer versatility and efficiency in accessing a diverse range of rhodanine-based compounds.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-arylidenerhodanine derivatives. researchgate.net This reaction involves the condensation of an active methylene compound, in this case, a rhodanine derivative, with an aldehyde or ketone. ekb.eg

The reaction is typically catalyzed by a weak base and often involves the removal of water to drive the equilibrium towards the product. ekb.eg For the synthesis of 5-arylidenerhodanines, various aromatic aldehydes can be reacted with rhodanine or its N-substituted derivatives. The general mechanism involves the deprotonation of the active methylene group at the C-5 position of the rhodanine ring, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the 5-arylidenerhodanine product.

Several variations of the Knoevenagel condensation have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include the use of different catalysts, solvents, and energy sources. For instance, the reaction can be performed under catalyst-free conditions in deep eutectic solvents like choline chloride:urea. researchgate.net Alum has also been utilized as an efficient and green catalyst for this condensation in aqueous media under microwave irradiation.

Multi-component Reactions (MCRs) for Rhodanine Scaffold Construction

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. tandfonline.comnih.govuniba.it Several MCRs have been developed for the synthesis of the rhodanine scaffold and its derivatives.

One notable example is the three-component reaction involving an amine, carbon disulfide, and a diester of acetylenedicarboxylic acid to afford rhodanine derivatives. Another approach involves the reaction of primary amines, carbon disulfide, and maleic anhydride in water. researchgate.net These MCRs offer advantages such as atom economy, reduced waste generation, and simplified purification procedures. tandfonline.com

A specific three-component, one-flask synthesis of 5-alkylidene-2-thioxo-1,3-thiazolidin-4-ones (rhodanine derivatives) has been reported, which involves the reaction of in situ-generated dithiocarbamates with racemic α-chloro-β,γ-alkenoate esters. nih.gov This method provides a general route to this class of compounds.

Novel Synthetic Strategies and Catalysis

Beyond the classical Knoevenagel condensation and MCRs, novel synthetic strategies and catalytic systems continue to be developed for the synthesis of rhodanine derivatives. These newer methods often focus on improving the efficiency, selectivity, and environmental footprint of the synthesis.

One innovative approach involves a tandem aldol condensation-thia-Michael addition process in an aqueous diethylamine medium, providing a simple and green route to rhodanine derivatives in high yields. rsc.org Another novel strategy reports the direct preparation of N-aryl rhodanines from thioureas and thioglycolic acid in a one-step reaction catalyzed by a protic acid. researchgate.netdntb.gov.ua

In the realm of catalysis, the use of magnetically separable heterogeneous catalysts, such as copper ferrite nanoparticles (CuFe2O4 NPs), has been demonstrated for the Knoevenagel condensation in water. nanobioletters.com This catalyst can be easily recovered and reused, making the process more sustainable. nanobioletters.com Furthermore, the use of ionic liquids as promoters for the Knoevenagel condensation in aqueous media has also been explored.

Optimized Synthesis of 5-(p-Chlorobenzylidene)-3-methylrhodanine

The synthesis of the specific compound, this compound, can be optimized by employing modern synthetic techniques and carefully selecting catalysts and reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org The application of microwave irradiation to the Knoevenagel condensation for the synthesis of 5-arylidenerhodanines has been well-documented.

For the synthesis of this compound, a mixture of 3-methylrhodanine and p-chlorobenzaldehyde can be subjected to microwave irradiation in the presence of a suitable catalyst and solvent, or even under solvent-free conditions. ekb.eg For example, one protocol describes the reaction of 3-methylrhodanine with aromatic aldehydes on the surface of KF/Al2O3 in CH2Cl2 under microwave irradiation (350 Watts) for 4 minutes. ekb.eg Another report details a microwave-enhanced, one-pot synthesis using alum as a catalyst in an aqueous medium.

The use of microwave heating can significantly reduce the reaction time from hours to minutes, making it a highly efficient method for the rapid synthesis of a library of rhodanine derivatives. organic-chemistry.org

Catalytic Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity of this compound. A variety of catalytic systems have been explored for the Knoevenagel condensation leading to this compound and its analogs.

Catalytic Systems:

Basic Catalysts: Traditional methods often employ basic catalysts such as piperidine, pyridine, or triethylamine.

Acidic Catalysts: Protic acids have been shown to catalyze the formation of the rhodanine skeleton itself. dntb.gov.ua

Solid-Supported Catalysts: Catalysts like KF/Al2O3 offer advantages in terms of ease of separation and potential for recycling. ekb.eg

Nanoparticle Catalysts: Copper ferrite nanoparticles (CuFe2O4 NPs) have been used as an effective and magnetically separable heterogeneous catalyst. nanobioletters.com

Green Catalysts: Alum has been demonstrated as an inexpensive, non-toxic, and eco-friendly catalyst.

Reaction Condition Optimization:

The optimization of reaction conditions involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst loading. For instance, in the synthesis of rhodanine-based amides via a multicomponent reaction, solvents like THF were found to be superior to dioxane, methylene chloride, ethanol, or water. tandfonline.com In the CuFe2O4 NP-catalyzed synthesis of 5-arylidene-rhodanine derivatives, the reaction proceeded smoothly at 100°C in water for 30-40 minutes. nanobioletters.com

The following table summarizes the reaction conditions for the synthesis of 5-arylidenerhodanines using different catalytic systems.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Alum (15 mol%) | Water | Microwave (600W) | 3-6 | 85-95 |

| CuFe2O4 NPs (20 mg) | Water | 100 | 30-40 | High |

| KF/Al2O3 | CH2Cl2 | Microwave (350W) | 4 | Good |

| Aniline | THF | Room Temperature | - | 85-95 |

This table is based on data from various sources for the synthesis of 5-arylidenerhodanine derivatives and may not be specific to this compound. ekb.egtandfonline.comnanobioletters.com

By carefully selecting the synthetic methodology, catalyst, and reaction conditions, the synthesis of this compound can be achieved with high efficiency and purity, facilitating its further investigation for various applications.

Derivatization Strategies of the this compound Scaffold

N-Substitutions and Modifications

The compound this compound already possesses a methyl group at the N-3 position of the rhodanine ring. Consequently, further N-substitution or modification strategies directly on this specific compound are not commonly reported in the scientific literature. Typically, derivatization at the N-3 position of the rhodanine core is achieved by starting with an unsubstituted or differently substituted rhodanine precursor prior to the condensation at the 5-position.

Functionalization at the 5-position

The primary site for functionalization in this compound is the exocyclic double bond of the p-chlorobenzylidene moiety. This double bond is part of an α,β-unsaturated carbonyl system, making it susceptible to various nucleophilic addition reactions, most notably the Michael addition. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

One of the key reactions at this position is the Thia-Michael addition , where a thiol is added across the double bond. This reaction is a reliable method for C-S bond formation and is often employed in the synthesis of organosulfur compounds. The general mechanism involves the conjugate addition of a sulfur nucleophile to the electron-deficient olefin.

| Reaction Type | Reagents | Product Description |

| Thia-Michael Addition | Various thiols (e.g., alkyl thiols, aryl thiols) | Adduct with a newly formed C-S bond at the benzylic carbon of the former double bond. |

Another significant functionalization strategy involves cycloaddition reactions . The exocyclic double bond can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes to form spirocyclic compounds. For instance, [4+2] cycloaddition reactions with dienes can yield spiro-heterocyclic systems where a new six-membered ring is fused to the rhodanine core at the 5-position.

| Reaction Type | Reagents | Product Description |

| [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene, isoprene) | Spirocyclic compounds with a new six-membered ring attached at the C5 position of the rhodanine ring. |

These functionalization strategies at the 5-position are instrumental in creating a diverse library of derivatives from the parent this compound scaffold.

Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the rhodanine ring itself, along with its substituents, in cyclization cascades.

A prominent example is the synthesis of pyrazoline-fused rhodanine derivatives . These compounds can be synthesized through a cyclocondensation reaction of the α,β-unsaturated carbonyl system of this compound with hydrazine derivatives. This reaction typically proceeds by an initial Michael addition of hydrazine to the exocyclic double bond, followed by an intramolecular cyclization and dehydration to yield the fused pyrazoline ring.

Another important class of fused heterocycles derived from this scaffold is the thiazolo[4,5-b]pyridines . The synthesis of these systems can be achieved through a multi-step process. For instance, a [3+3] cyclization reaction involving a rhodanine derivative can lead to the formation of the pyridine ring fused to the thiazole core of the rhodanine. These reactions highlight the utility of the rhodanine scaffold in constructing novel, biologically relevant heterocyclic frameworks.

The table below summarizes some of the fused heterocyclic systems that can be synthesized from the this compound scaffold.

| Fused Heterocyclic System | Synthetic Approach | Key Reagents |

| Pyrazoline-fused Rhodanine | Cyclocondensation | Hydrazine derivatives |

| Thiazolo[4,5-b]pyridine | [3+3] Cyclization | α,β-unsaturated ketones or α-ketoacids |

The ability to construct these fused systems from a readily available starting material like this compound underscores its importance in synthetic and medicinal chemistry for the generation of diverse and complex molecular architectures.

Biological Activities and Mechanistic Insights

Antimicrobial Activity of Rhodanine (B49660) Derivatives

Rhodanine derivatives have been extensively investigated for their potential as antimicrobial agents, showing promise in combating a variety of pathogenic microorganisms. benthamdirect.com Their broad-spectrum activity is a key area of research in the quest for novel antibiotics to address the growing challenge of antimicrobial resistance.

Rhodanine-based compounds have demonstrated notable efficacy against a range of bacteria, particularly Gram-positive strains. tandfonline.com Studies have shown that these derivatives can effectively inhibit the growth of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). plos.orgnih.gov

The antibacterial spectrum of rhodanine derivatives is significantly influenced by the substitutions on the rhodanine core. nih.gov For instance, certain rhodanine-3-acetic acid derivatives have shown potent activity against MRSA. nih.gov The introduction of a carboxyalkyl acid moiety at the N-3 position of the rhodanine ring has been reported to contribute to increased antibacterial activity. mdpi.comisfcppharmaspire.com

While their activity against Gram-positive bacteria is well-documented, the efficacy of many rhodanine derivatives against Gram-negative bacteria is often limited. tandfonline.comnih.gov This difference is attributed to the formidable outer membrane of Gram-negative bacteria, which can prevent the entry of these compounds. nih.gov However, research into overcoming this barrier is ongoing.

Table 1: Antibacterial Activity of Select Rhodanine Derivatives

| Compound/Derivative | Target Bacteria | Key Findings | References |

| Rhodanine Derivatives (general) | Gram-positive bacteria (e.g., MRSA, VRE) | Potent bactericidal activity against various resistant strains. | plos.orgnih.gov |

| Rhodanine-3-acetic acid derivatives | MRSA | Significant inhibitory activity. | nih.gov |

| Rhodanine-3-carboxyalkyl acid derivatives | Gram-positive bacteria | The carboxyl group at the N-3 position enhances antimicrobial activity. | mdpi.com |

| 5-Arylmethylidene derivatives of RAA | Gram-positive and Gram-negative bacteria, mycobacteria | Broad-spectrum activity. | tandfonline.com |

In addition to their antibacterial effects, some rhodanine derivatives also exhibit antifungal properties. nih.gov N-phenylamides and phenyl esters of rhodanine-3-acetic acid, along with their salicylaldehyde-based C-5 arylmethylidene derivatives, have been evaluated against various fungal species. tandfonline.com However, studies have also reported that some rhodanine compounds show no significant activity against certain fungi like Candida albicans. nih.gov The structural features that govern the antifungal potency of these compounds are an active area of investigation.

The antimicrobial effects of rhodanine derivatives are attributed to their ability to inhibit essential microbial enzymes. tandfonline.com One of the key mechanisms identified is the inhibition of bacterial DNA gyrase and topoisomerase IV. plos.orgnih.gov This dual-targeting ability is a significant advantage, as it can potentially slow the development of resistance. The rhodanine scaffold itself is considered crucial for this inhibitory activity. bohrium.com

Antiviral Activity of Rhodanine Derivatives

The therapeutic potential of rhodanine derivatives extends to the realm of antiviral agents, with studies demonstrating their ability to inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov

Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the integration of viral DNA into the host genome. nih.govmdpi.com The rhodanine moiety is considered important for this inhibitory effect, providing a structural framework for the design of more potent and selective inhibitors. bohrium.com

In the context of HCV, rhodanine analogs have been identified as promising inhibitors of the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov High-throughput screening has pinpointed rhodanine derivatives as effective antiviral agents, with chloro substitutions being noted as important for their efficiency. nih.gov Furthermore, rhodanine derivatives have also been investigated as inhibitors of the HCV NS3 protease, another key enzyme in the HCV life cycle.

The antiviral action of rhodanine derivatives often involves blocking very early steps in the viral replication cycle. nih.gov For instance, some derivatives have been shown to prevent the entry of HIV-1 into host cells. nih.gov This mechanism of action, targeting the initial stages of infection, can be highly effective in preventing viral spread. Research has also indicated that some rhodanine derivatives can inhibit the replication of both HIV-1 and Herpes Simplex Virus (HSV) at nanomolar concentrations. nih.gov

Table 2: Antiviral Activity of Rhodanine Derivatives

| Virus | Viral Target | Mechanism of Action | References |

| HIV-1 | Integrase | Inhibition of viral DNA integration. | nih.govmdpi.com |

| HIV-1 | Viral Entry | Blocks early steps in virus replication. | nih.gov |

| HCV | NS5B Polymerase | Inhibition of viral RNA replication. | nih.gov |

| HCV | NS3 Protease | Inhibition of viral polyprotein processing. | |

| HSV-1/2 | Not specified | Inhibition of viral replication at nanomolar concentrations. | nih.gov |

Broad-spectrum Antiviral Potential

Rhodanine derivatives have demonstrated significant potential as broad-spectrum antiviral agents. nih.govscirp.org Research has shown their efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus. plos.org In the context of the recent pandemic, some rhodanine compounds were also explored for activity against SARS-CoV-2. nih.gov

Studies on analogs, such as furanyl methylidene rhodanine, reveal a multi-faceted mechanism of action against enveloped viruses. These compounds can directly inactivate cell-free virions and inhibit the virus from infecting host cells. scirp.org The primary mechanism involves targeting the viral membrane and interfering with the fusion process by blocking the formation of the six-helix bundle (6-HB) fusion core, a critical step for viral entry, as demonstrated in HIV-1. scirp.org Further research has confirmed the in vitro activity of certain rhodanine derivatives against influenza A/California/07/09 (H1N1)pdm2009. mdpi.com The ability of these compounds to interact with a diverse array of protein targets provides a foundation for the discovery of new antiviral drugs with various modes of action. nih.gov

Antineoplastic Activity of Rhodanine Derivatives

The anticancer properties of rhodanine derivatives are well-documented, with many compounds showing remarkable activity in the micromolar range against various cancer types, often with minimal cytotoxicity to normal cells. nih.govworldleadershipacademy.livescirp.org

Rhodanine derivatives have been shown to be potent inhibitors of cell proliferation across a wide array of human cancer cell lines. For instance, a pyrazole-rhodanine derivative known as compound 12 was highly effective against non-small cell lung cancer (HOP-92) and leukemia (CCRF-CEM, RPMI-8226) cell lines, with GI₅₀ values of 0.62, 2.50, and 2.52 μM, respectively. nih.govscirp.org Another example, compound 19 , which has a cinnamoyl group at the fifth position, inhibited the growth of the MCF-7 breast cancer cell line by 81% at a concentration of 10 µg/mL. nih.govscirp.org

The cytotoxic effects of various rhodanine derivatives have been quantified in numerous studies. The table below summarizes the activity of selected compounds against different cancer cell lines.

Table 1: Cytotoxic Activity of Selected Rhodanine Derivatives This is an interactive data table. You can sort and filter the data.

| Compound | Cancer Cell Line | Activity Type | Value | Reference |

|---|---|---|---|---|

| Compound 12 | HOP-92 (Non-Small Cell Lung) | GI₅₀ | 0.62 µM | nih.govscirp.org |

| Compound 12 | CCRF-CEM (Leukemia) | GI₅₀ | 2.50 µM | nih.govscirp.org |

| Compound 12 | RPMI-8226 (Leukemia) | GI₅₀ | 2.52 µM | nih.govscirp.org |

| Compound 19 | MCF-7 (Breast) | % Inhibition | 81% at 10 µg/mL | nih.govscirp.org |

| Compound 27 | Huh7 (Hepatocellular Carcinoma) | IC₅₀ | 4.67 µM | nih.gov |

| Compound 27 | MCF-7 (Breast) | IC₅₀ | 2.30 µM | nih.gov |

| Compound 29 | MCF-7 (Breast) | EC₅₀ | 1.732 µM | nih.govscirp.org |

| Compound 29 | MDA-MB-231 (Breast) | EC₅₀ | 2.912 µM | nih.govscirp.org |

| Compound 35 | HuH7 D12 (Hepatocellular) | IC₅₀ | < 10 µM | scirp.org |

| Compound 35 | MDA-MBD 231 (Breast) | IC₅₀ | < 10 µM | scirp.org |

| Compound 38 | A2780 (Ovarian) | IC₅₀ | 4.4 µM | nih.gov |

| Compound 38 | A2780cisR (Ovarian) | IC₅₀ | 3.3 µM | nih.gov |

| Compound 11a | HepG2 (Liver) | IC₅₀ | 8.2 µM | mdpi.com |

| Compound 12b | MCF-7 (Breast) | IC₅₀ | 3.1 µM | mdpi.com |

| Compound 12f | HepG2 (Liver) | IC₅₀ | 2.2 µM | mdpi.com |

The anticancer effects of rhodanine derivatives are executed through the modulation of key signaling proteins and enzymes involved in cancer progression. nih.gov

3VHE Protein: The 3VHE protein has been identified as a potential therapeutic target for prostate cancer. scirp.orgresearchgate.net In silico studies have utilized the crystal structure of the 3VHE protein (PDB ID: 3VHE) to perform molecular docking with rhodanine derivatives. scirp.orgscirp.org These computational analyses, including induced fit docking (IFD) which accounts for receptor flexibility, aim to identify and optimize new rhodanine-based compounds as potent inhibitors of this protein. scirp.orgscirp.org

Epidermal Growth Factor Receptor (EGFR): Recent research has focused on rhodanine derivatives as inhibitors of key tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.gov A series of rhodanine-piperazine hybrids were specifically designed and synthesized to target EGFR, as well as VEGFR and HER2, which are crucial to the growth of breast cancer. nih.govmdpi.comnih.gov Molecular docking simulations confirmed favorable binding interactions between these hybrid compounds and the EGFR protein, highlighting their potential as leads for new anticancer agents. nih.gov

Other Molecular Targets: Beyond 3VHE and EGFR, rhodanine derivatives have been shown to target other critical cancer pathways.

Phosphatase of Regenerating Liver (PRL-3): A rhodanine benzylidene derivative (47 ) was found to be a potent inhibitor of PRL-3, an oncogenic phosphatase, with an IC₅₀ value of 0.9 µM. nih.gov

Tyrosine Kinases: Rhodanine derivatives are being developed as novel tyrosine kinase inhibitors, with molecular docking studies suggesting they can bind to the kinase c-Src. nih.govnih.gov

Topoisomerase II (Topo II): Certain N-glucosylated rhodanine derivatives have shown promising activity as Topo II inhibitors and DNA intercalating agents. Compound 12f , for example, inhibited Topo II with an IC₅₀ value of 7.3 µM. nih.gov

Other Proteins: Rhodanines have also been found to induce apoptosis by modulating Bcl-2 family proteins and to inhibit NF-ĸB activation through the inhibition of IKKβ. nih.gov

The anticancer potency of rhodanine derivatives is highly dependent on their chemical structure, particularly the substitutions at the N-3 and C-5 positions of the rhodanine core. nih.govworldleadershipacademy.live

A significant trend observed is that 3,5-disubstituted rhodanine derivatives often exhibit greater and more selective cytotoxicity against cancer cell lines compared to their N-3 monosubstituted counterparts. nih.govscirp.orgresearchgate.net For example, the introduction of a benzylidene moiety at the C-5 position of the rhodanine nucleus has been shown to enhance the inhibitory potency against targets like PRL-3. nih.gov The nature of the substituent at the N-3 position is also critical; studies have shown that changing an N-3 2-chlorophenyl group to a cyclohexyl or benzyl (B1604629) group resulted in a decline in inhibitory activity. nih.govscirp.org

Conversely, the introduction of small acidic groups like -CH₂COOH at the N-3 position can lead to good antiproliferative activity against certain cell lines, such as the human chronic myelogenous leukemia cell line K562. nih.gov In other series, QSAR studies have revealed that having only one substituent group on the C2 position of the phenyl ring resulted in the best inhibitory activity across all tested cell lines. nih.govnih.gov These findings underscore the importance of the substitution pattern in designing new rhodanine derivatives with optimized anticancer potential. nih.govresearchgate.net

Anti-inflammatory Properties of Rhodanine Derivatives

In addition to their antiviral and anticancer activities, rhodanine and its derivatives are known to possess anti-inflammatory properties. nih.govencyclopedia.pubscirp.org

The anti-inflammatory effects of rhodanine derivatives are linked to their ability to modulate key inflammatory pathways. One significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov

A series of rhodanine derivatives containing a 5-aryloxypyrazole moiety were identified as having potent anti-inflammatory and anticancer properties. nih.gov One compound from this series, 7g , demonstrated significant anti-inflammatory activity, effectively inhibiting nitric oxide (NO) production in a dose-dependent manner and preventing the expression of inflammatory mediators induced by lipopolysaccharides (LPS) in macrophages. nih.gov Further analysis suggested that compound 7g blocks the downstream signaling of COX-2. nih.gov The modulation of the NF-κB signaling pathway is another mechanism through which these compounds exert their effects.

Other Biological Activities and Pharmacological Relevance

Beyond its primary applications, 5-(p-Chlorobenzylidene)-3-methylrhodanine and its analogs exhibit a broad spectrum of pharmacological activities by targeting various biological macromolecules. These activities underscore the compound's potential as a versatile scaffold for drug discovery.

Enzyme Inhibition

The rhodanine core is a recognized scaffold for the development of inhibitors against a multitude of enzymes. Derivatives of this structure have shown inhibitory potential against enzymes crucial in various pathological conditions.

Aldose Reductase: This enzyme is a key player in the polyol pathway, which becomes significant in diabetic conditions where excess glucose is converted to sorbitol. nih.gov Inhibition of aldose reductase is a therapeutic strategy to mitigate diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govresearchgate.net Rhodanine-3-acetic acid derivatives, for instance, have been explored as aldose reductase inhibitors, with some, like epalrestat, being used clinically in Japan for diabetic complications. nih.gov Docking studies reveal that the benzylidene portion of these inhibitors often occupies a specific pocket within the enzyme's active site, while the rhodanine ring engages in hydrogen bonding. nih.gov

Carbonic Anhydrase Isoforms: Human carbonic anhydrases (hCAs) are zinc-containing enzymes involved in numerous physiological and pathological processes. nih.gov Consequently, they are important therapeutic targets. While many inhibitors have been developed, achieving isoform selectivity remains a challenge. nih.govnih.gov Sulfonamide derivatives incorporating a 4,5,6,7-tetrabromophthalimide moiety have been synthesized and shown to inhibit various hCA isoforms, including the tumor-associated hCA IX and XII, with varying degrees of potency and selectivity. nih.gov

α-Glucosidase: As a key enzyme in carbohydrate digestion, α-glucosidase breaks down complex carbohydrates into absorbable monosaccharides. nih.govherbmedpharmacol.com Its inhibition is a well-established approach for managing type II diabetes by delaying glucose absorption. nih.gov Certain rhodanine derivatives have demonstrated potent α-glucosidase inhibitory activity, significantly more effective than the standard drug acarbose. nih.gov Kinetic studies have indicated that some of these derivatives act as competitive inhibitors. researchgate.net

Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. nih.gov It is a validated target for anticancer drugs, which often act as "poisons" by stabilizing the enzyme-DNA cleavage complex, leading to cytotoxic double-strand breaks. nih.govembopress.org Some antimalarial drugs, like pyronaridine, have also been found to inhibit topoisomerase II. diva-portal.org

Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a target for agents aimed at treating hyperpigmentation disorders. nih.govnih.gov Rhodanine analogs have been designed as tyrosinase inhibitors, with some showing significantly greater potency than the well-known inhibitor, kojic acid. nih.gov Kinetic studies have shown these analogs to be competitive inhibitors. nih.gov

JSP-1 (JNK-stimulating phosphatase-1): This dual-specificity phosphatase (DSP) is implicated in inflammatory and proliferative disorders. nih.govresearchgate.netlookchem.com Rhodanine-based compounds have been identified as novel, potent, and selective inhibitors of JSP-1. nih.govresearchgate.net The mechanism of inhibition for some of these compounds is thought to involve a reversible Michael-type addition of a nucleophilic cysteine residue near the active site to the exocyclic double bond of the rhodanine derivative. lookchem.com

Cholinesterase: These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.gov

Uridinediphospho-N-acetylmuramate/L-alanine ligase (MurC): This enzyme is crucial for the biosynthesis of the bacterial cell wall peptidoglycan, making it an attractive target for novel antibacterial agents. nih.gov Benzylidene rhodanines have been identified as novel inhibitors of MurC. nih.gov

| Enzyme | Biological Role | Relevance of Inhibition | Example Inhibitor Class |

|---|---|---|---|

| Aldose Reductase | Converts glucose to sorbitol in the polyol pathway. nih.gov | Management of diabetic complications. nih.govresearchgate.net | Rhodanine-3-acetic acid derivatives. nih.gov |

| Carbonic Anhydrase Isoforms | Catalyzes CO2 hydration; involved in various physiological processes. nih.gov | Treatment of glaucoma, cancer, etc. nih.gov | Sulfonamides with a tetrabromophthalimide moiety. nih.gov |

| α-Glucosidase | Breaks down carbohydrates in the intestine. nih.govherbmedpharmacol.com | Management of type II diabetes. nih.gov | Rhodanine derivatives. nih.gov |

| Topoisomerase II | Resolves DNA topological issues during cell division. nih.gov | Anticancer therapy. nih.govembopress.org | Anthracyclines, etoposide. embopress.org |

| Tyrosinase | Key enzyme in melanin production. nih.govnih.gov | Treatment of hyperpigmentation. nih.gov | Rhodanine analogs. nih.gov |

| JSP-1 | Dual-specificity phosphatase in JNK signaling. nih.govresearchgate.net | Treatment of inflammatory and proliferative disorders. nih.govlookchem.com | Rhodanine-based inhibitors. nih.govresearchgate.net |

| Cholinesterase | Breaks down acetylcholine. nih.gov | Treatment of Alzheimer's disease, myasthenia gravis. nih.gov | Donepezil, rivastigmine. nih.gov |

| Uridinediphospho-N-acetylmuramate/L-alanine ligase | Bacterial cell wall synthesis. nih.gov | Antibacterial agents. nih.gov | Benzylidene rhodanines. nih.gov |

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. Certain rhodanine derivatives have been shown to influence such interactions, which are critical in many cellular processes, including apoptosis. For instance, some 5-benzylidenerhodanine-3-carboxylic acids have been reported to inhibit the interactions between apoptosis-related proteins of the Bcl-2 and Bax families. researchgate.net

Anti-aggregation Effects on Pathological Proteins

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. Developing compounds that can inhibit or reverse this aggregation is a key therapeutic strategy.

Alpha-synuclein: The aggregation of α-synuclein is a central event in the pathogenesis of Parkinson's disease and other synucleinopathies. nih.govnih.gov Small molecules are being investigated for their ability to inhibit the formation of α-synuclein oligomers and fibrils. researchgate.netmedchemexpress.com Some compounds have been shown to inhibit iron-mediated α-synuclein aggregation and prevent the loss of dopaminergic neurons. medchemexpress.com

Tau: The aggregation of the tau protein into neurofibrillary tangles is a defining feature of Alzheimer's disease and other tauopathies. nih.gov Inhibiting tau aggregation is a promising therapeutic approach. nih.govnih.gov Peptides and small molecules are being developed to bind to tau and prevent its fibrillation. nih.govnih.gov

| Pathological Protein | Associated Disease(s) | Therapeutic Strategy | Example Approach |

|---|---|---|---|

| Alpha-synuclein | Parkinson's disease, Lewy body dementia. nih.govnih.gov | Inhibition of oligomerization and fibrillation. researchgate.netmedchemexpress.com | Small molecules that chelate iron or directly bind to α-synuclein. medchemexpress.com |

| Tau | Alzheimer's disease, frontotemporal dementia. nih.gov | Inhibition of aggregation into paired helical filaments. nih.govnih.gov | Peptides and small molecules that bind to tau monomers or fibrils. nih.govnih.gov |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules.

2D-QSAR and 3D-QSAR Applications

For rhodanine (B49660) derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural features governing their activity.

2D-QSAR: In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule. These studies help in understanding the relationship between the physicochemical parameters and the biological activity of N-substituted rhodanine derivatives. ymerdigital.com For a series of compounds including 5-(p-Chlorobenzylidene)-3-methylrhodanine, a model can be developed using multiple linear regression (MLR) to correlate activity with descriptors like electronic properties (e.g., partial charges), steric parameters, and hydrophobicity. ymerdigital.com The goal is to create a statistically robust model that can predict the activity of new, unsynthesized compounds. ymerdigital.comnih.gov

3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the 3D molecular fields (steric, electrostatic, hydrophobic) surrounding a set of aligned molecules. nih.govmdpi.com These models generate contour maps that visualize regions where modifications to the structure, such as the p-chlorobenzylidene group or the N-methyl group on the rhodanine core, would likely lead to an increase or decrease in activity. For instance, a CoMSIA model for rhodanine derivatives might indicate that bulky substituents are favored in one region (steric field) or that electron-withdrawing groups are preferred in another (electrostatic field). nih.govrsc.org

Table 1: Representative Descriptors in a QSAR Model for Rhodanine Derivatives

| Descriptor Type | Example Descriptor | Significance in Model |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and its fit within the binding pocket. |

| Topological | Wiener Index | Describes molecular branching and overall shape. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Pharmacophore Development and Validation

A pharmacophore model represents the essential 3D arrangement of functional groups (features) that a molecule must possess to be recognized by a specific biological target and elicit a response. dergipark.org.trunina.it For a series of active rhodanine derivatives, a common pharmacophore hypothesis can be generated based on their shared structural features, such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the rhodanine ring), hydrogen bond donors, hydrophobic regions (the p-chlorophenyl ring), and aromatic rings. dergipark.org.trnih.govnih.gov

The development process involves:

Selection of Ligands: A training set of structurally diverse and active rhodanine analogues is chosen. unina.it

Conformational Analysis: The possible 3D conformations of each ligand are generated. unina.it

Feature Identification: Key chemical features are identified for each molecule.

Model Generation and Scoring: The models are generated by aligning the features of the active compounds. The best model is one that effectively maps the most active compounds while excluding inactive ones. nih.gov

Once developed, the pharmacophore model is validated using a test set of compounds with known activities to ensure its predictive power. scirp.org This validated model can then be used as a 3D query to screen large chemical databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.trscirp.org

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov

Ligand-Protein Interactions Analysis

Molecular docking studies of this compound can reveal its specific binding mode within the active site of a target protein. nih.gov The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The carbonyl oxygen and sulfur atoms of the rhodanine ring are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions, such as the p-chlorophenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket.

Halogen Bonds: The chlorine atom on the benzylidene group can act as a halogen bond donor, interacting with Lewis bases like backbone carbonyl oxygens in the protein. cam.ac.uk

π-π Stacking: The aromatic p-chlorophenyl ring can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Understanding these interactions is crucial for explaining the compound's activity and for guiding rational drug design to enhance binding affinity. nih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Feature | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond | Rhodanine Carbonyl Oxygen | Arginine, Lysine, Serine |

| Hydrophobic | p-Chlorophenyl Ring | Leucine, Isoleucine, Valine |

| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen (e.g., from Glycine) |

| π-π Stacking | p-Chlorophenyl Ring | Phenylalanine, Tyrosine, Histidine |

Identification of Novel Active Compounds

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Using this compound as a starting point, two main virtual screening strategies can be employed:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to screen millions of compounds from databases like ZINC or ChEMBL. nih.govnih.govresearchgate.net Compounds are scored based on their predicted binding affinity and interaction patterns, and the top-ranked hits are selected for further experimental testing. nih.gov

These approaches accelerate the discovery of novel chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.netresearchgate.net An MD simulation is typically performed on the best-docked pose of this compound within its target protein to assess the stability and dynamics of the complex. researchgate.netmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are calculated over the simulation time. A stable, low-fluctuation RMSD value for the ligand suggests that it remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. This can reveal which residues in the binding pocket are most affected by the ligand's presence.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is monitored throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction. mdpi.com

MD simulations provide a more realistic representation of the binding event, validating the docking results and offering deeper insights into the conformational changes and energetic contributions that govern the ligand-protein interaction. nih.govnih.gov

Conformational Analysis and Binding Dynamics

The three-dimensional structure and conformational flexibility of rhodanine derivatives are critical determinants of their interaction with biological targets. Conformational analysis of the 5-benzylidene rhodanine scaffold reveals key structural features. For instance, calculations have shown that for related rhodanine derivatives, the Z-form is energetically more stable than the E-form. acs.org The geometry of these molecules is influenced by the substituents on the phenyl ring and the rhodanine core. nih.govresearchgate.net

In the case of 5-(chlorobenzylidene)rhodanine derivatives, the conformation can be affected by the position of the chlorine atom on the aromatic ring and the nature of the substituent at the N3 position of the rhodanine ring. nih.govresearchgate.net X-ray diffraction and theoretical calculations on similar structures have highlighted differences in the conformation of substituents, which in turn influences crystal packing, often dominated by intermolecular hydrogen bonds. nih.govresearchgate.net Understanding the preferred conformations and the energy barriers between them is essential for predicting how "this compound" might orient itself within a receptor's binding pocket.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the molecular and electronic properties of rhodanine derivatives. acs.orgnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G**, provide accurate estimations of molecular structures, vibrational frequencies, and various electronic descriptors. acs.orgekb.eg

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in analyzing the electronic structure of "this compound" to predict its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's electron-donating ability (nucleophilicity), while the LUMO energy reflects its electron-accepting ability (electrophilicity). ekb.eg

The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller energy gap suggests a softer, more reactive molecule. ekb.egnih.gov Studies on similar 5-arylidene rhodanine derivatives have shown that modifications to the molecular and electronic structure, such as the introduction of different substituents, can significantly alter these frontier orbital energies and, consequently, the biological activity. acs.orgnih.gov For example, a smaller ΔE has been correlated with increased biological activity in some rhodanine compounds. nih.gov Other calculated quantum chemical descriptors like electronegativity (χ), hardness (η), and softness (S) further illuminate the molecule's donor-acceptor characteristics. ekb.eg

Table 1: Quantum Chemical Descriptors for Representative Rhodanine Derivatives

| Compound | HOMO (au) | LUMO (au) | ΔE (au) | Dipole Moment (D) |

| Derivative 3a | - | - | 0.146 | 3.738 |

| Derivative 3d | - | - | 0.132 | 5.229 |

Data adapted from a study on related 5-arylidene rhodanine derivatives, illustrating the impact of substituents on electronic properties. nih.gov

Correlation with Spectroscopic and Electrochemical Properties

DFT calculations provide a theoretical framework for interpreting experimental spectroscopic and electrochemical data. Time-dependent DFT (TD-DFT) is employed to compute the electronic absorption spectra of rhodanine derivatives, showing good correlation with experimental UV-Vis spectra. ekb.eg This allows for the assignment of specific electronic transitions, such as the π-π* transitions within the rhodanine ring and those involving the 5-arylmethylidene group. ekb.eg

Furthermore, a strong linear correlation has been established between DFT-calculated HOMO-LUMO energies and experimentally determined redox potentials for rhodanine-based compounds. researchgate.netresearchgate.net This correlation underscores the utility of computational methods in predicting the electrochemical behavior of molecules like "this compound." researchgate.net The synergy between DFT and techniques like Nuclear Magnetic Resonance (NMR) is also valuable for confirming molecular structures and understanding tautomeric or isomeric forms. ruc.dk

In Silico Lead Optimization Considerations

The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry, and in silico methods are vital for its optimization. researchgate.net Computational approaches guide the modification of lead compounds like "this compound" to improve their efficacy and pharmacokinetic profiles.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate molecular descriptors with biological activity. researchgate.net For instance, 3D-QSAR and pharmacophore modeling help identify the key structural features required for activity, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scirp.orgscirp.org Virtual screening of compound libraries against pharmacophore models can identify novel derivatives with potentially higher activity. scirp.org Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is performed to predict the drug-likeness and pharmacokinetic properties of new designs, helping to prioritize candidates with favorable profiles for synthesis and testing. nih.gov

Advanced Computational Methodologies in Drug Design

The discovery and development of drugs based on the rhodanine scaffold are increasingly driven by advanced computational methodologies. emanresearch.org Computer-Aided Drug Design (CADD) encompasses a range of techniques that accelerate the drug discovery process. emanresearch.org These are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org

When the 3D structure of a biological target is known, SBDD methods like molecular docking are used to predict the binding mode and affinity of "this compound" within the active site. In the absence of a target structure, LBDD approaches, which rely on the knowledge of other active molecules, are employed. emanresearch.org Advanced methods also include molecular dynamics (MD) simulations, which provide insights into the stability of ligand-protein complexes over time. nih.gov These computational tools are essential for rational drug design, enabling the efficient optimization of lead compounds to enhance therapeutic efficacy while minimizing costs and development time. emanresearch.org

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Rhodanine (B49660) Analogues with Enhanced Potency and Selectivity

The development of new rhodanine derivatives with improved biological activity is a primary objective for medicinal chemists. nih.govnih.gov The core strategy often involves the modification of substituents at the C-5 and N-3 positions of the rhodanine ring. nih.govresearchgate.net For 5-(p-Chlorobenzylidene)-3-methylrhodanine, this could involve synthesizing analogs with different halogen substitutions on the benzylidene ring or varying the alkyl group at the N-3 position to fine-tune the molecule's electronic and steric properties.

A key focus is to enhance the potency and selectivity of these compounds for their biological targets. nih.gov For instance, while some rhodanine derivatives have shown promise, they can suffer from a lack of selectivity, leading to off-target effects. wikipedia.orgnih.gov Future research will likely involve structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to correlate structural features with biological activity, as has been done with isomers of 3-[5-(chlorobenzylidene)rhodanine]propionic acid. nih.gov By systematically altering the structure and assessing the impact on efficacy and selectivity, more refined and effective drug candidates can be developed.

Exploration of Novel Biological Targets for this compound and its Derivatives

While rhodanine derivatives are known to interact with a variety of biological targets, the full spectrum of their activity is still being uncovered. nih.govtandfonline.com Future research will aim to identify novel proteins and cellular pathways that are modulated by this compound and its analogs. This exploration could reveal new therapeutic applications for these compounds.

One approach to identifying new targets is through chemical proteomics, which uses chemical probes to identify protein families that bind to a particular ligand. nih.gov For example, a catechol rhodanine acetic acid probe has been used to broadly target dehydrogenases. nih.gov Similar strategies could be developed for this compound to uncover its interacting partners within the cell. Furthermore, understanding the mechanism of action of these compounds is crucial. For instance, some rhodanine derivatives are known to inhibit enzymes like the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. researchgate.net Investigating whether this compound or its derivatives have similar or different mechanisms of action will be a significant area of future study.

Integration of Artificial Intelligence and Machine Learning in Rhodanine Research

AI models can be trained on large datasets of chemical structures and their associated biological activities to predict the potency and selectivity of novel rhodanine analogs before they are even synthesized. nih.gov This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov For example, machine learning models can predict how modifications to the structure of this compound will affect its drug-like properties. nih.gov Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired biological activities. nih.govnih.gov

Development of Rhodanine-Based Chemical Probes and Tools

Beyond their direct therapeutic potential, rhodanine derivatives can serve as valuable chemical tools for studying biological processes. nih.govmskcc.org The development of chemical probes based on the this compound scaffold can provide insights into cellular functions and protein interactions. mskcc.org

These probes can be designed with specific functionalities, such as fluorescent tags, to allow for visualization of their localization and interactions within cells. nih.gov For example, rhodamine-based probes have been developed for imaging biological thiols. sigmaaldrich.com Similarly, photoswitchable rhodanine-based compounds have been created that can be activated or deactivated with light, offering precise temporal and spatial control over their biological activity. acs.orgresearchgate.net Such tools are invaluable for dissecting complex biological pathways and validating potential drug targets.

Addressing Challenges in Rhodanine-based Drug Discovery and Development

Despite their promise, rhodanine-based compounds present certain challenges that need to be addressed in future research. One significant concern is the potential for these compounds to act as pan-assay interference compounds (PAINS). wikipedia.orgnih.gov PAINS are molecules that appear to be active in many different assays due to non-specific interactions, such as aggregation or reactivity. nih.gov

Future work must include rigorous experimental validation to confirm that the observed biological activity of rhodanine derivatives is due to specific interactions with their intended targets and not a result of assay interference. nih.govtandfonline.com This includes careful analysis of structure-activity relationships and the use of orthogonal assays to confirm hits. Additionally, issues of poor selectivity and potential toxicity need to be carefully evaluated and optimized during the drug development process. wikipedia.orgnih.gov Overcoming these hurdles will be critical for the successful translation of promising rhodanine-based compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(p-Chlorobenzylidene)-3-methylrhodanine, and how do microwave-assisted methods compare to conventional heating in terms of efficiency?

- Answer: The primary method involves aldol condensation between 3-methylrhodanine and p-chlorobenzaldehyde using 1-butyl-3-methylimidazolium chloride ([BMI]Cl) as a phase-transfer catalyst under microwave irradiation (160 W, 10 minutes), yielding 59–83% . Conventional methods (e.g., sodium acetate in MeOH/AcOH at 80°C for 4 hours) require longer reaction times (4–72 hours) and higher solvent volumes, making microwave methods superior in reducing energy consumption and improving atom economy .

Q. What role does the ionic liquid [BMI]Cl play in the synthesis of this compound, and how does it influence reaction kinetics?

- Answer: [BMI]Cl acts as a phase-transfer catalyst, enhancing the interaction between hydrophobic reactants and the aqueous phase. This facilitates the aldol condensation by stabilizing intermediates, reducing activation energy, and enabling rapid mass transfer under microwave conditions. Its use decreases reaction time from hours to minutes while maintaining yields above 59% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer: ¹H NMR (500 MHz, CDCl₃) confirms the benzylidene proton as a singlet at δ 7.8–8.1 ppm, while the methyl group on rhodanine appears at δ 3.2–3.4 ppm. Mass spectrometry (GC-MS) typically shows [M+H]⁺ peaks matching theoretical molecular weights (±0.5 Da). Melting point analysis (e.g., 215–218°C) provides additional purity validation .

Advanced Research Questions

Q. How can researchers optimize reaction parameters (e.g., molar ratios, base selection) to maximize yields of this compound in microwave-assisted synthesis?

- Answer: Systematic optimization involves:

- Molar ratio: 1:3 (3-methylrhodanine:aldehyde) to compensate for aldehyde volatility under microwaves .

- Base selection: Na₂CO₃ outperforms NaOH/KOH due to milder basicity, reducing side reactions (yield increase from 65% to 83%) .

- Catalyst loading: 1:1:1 stoichiometry (rhodanine:base:[BMI]Cl) balances catalytic activity and cost .

Q. What mechanistic insights explain the enhanced reactivity of electron-withdrawing substituted benzaldehydes (e.g., p-chloro) in forming 5-arylidene-3-methylrhodanine derivatives?

- Answer: Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the aldehydic carbon, accelerating nucleophilic attack by the active methylene group of 3-methylrhodanine. This polar effect is quantified by Hammett σ values, where σ > 0 (e.g., σ = 0.23 for -Cl) correlates with higher reaction rates and yields (83% for p-Cl vs. 59% for p-OCH₃) .

Q. How should researchers address discrepancies in reported yields for this compound when replicating microwave-assisted protocols?

- Answer: Critical factors causing variability include:

- Microwave power calibration: Ensure consistent irradiation (160 W ± 5%) using calibrated equipment .

- Solubility control: Pre-dissolve 3-methylrhodanine in warm water (50°C) before adding aldehyde to prevent precipitation .

- Post-reaction handling: Immediate filtration and recrystallization from CHCl₃ minimize product degradation (yield improvement by 8–12%) .

Q. What methodologies are employed to evaluate the α-glucosidase inhibitory activity of this compound derivatives, and how do structural modifications impact IC₅₀ values?

- Answer: In vitro assays using Saccharomyces cerevisiae α-glucosidase (pH 6.8, 37°C) with p-nitrophenyl-α-D-glucopyranoside as substrate. Derivatives with electron-withdrawing groups (e.g., p-Cl) show IC₅₀ = 11.3–21.9 µM, attributed to enhanced π-π stacking with the enzyme’s active site. Introducing bulkier substituents (e.g., -NO₂) may sterically hinder binding, increasing IC₅₀ by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.